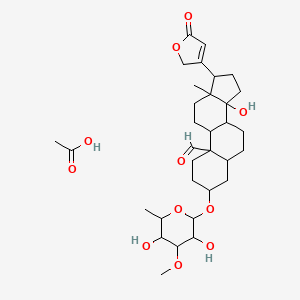

Acetylperuvoside

Description

Properties

CAS No. |

117742-04-8 |

|---|---|

Molecular Formula |

C32H48O11 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

acetic acid;3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C30H44O9.C2H4O2/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17;1-2(3)4/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3;1H3,(H,3,4) |

InChI Key |

AEUATSCGBUXTAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O.CC(=O)O |

Origin of Product |

United States |

Chemical and Physical Properties

Molecular Structure and Formula

Acetylperuvoside is a complex organic molecule with the chemical formula C₃₂H₄₆O₉. The structure consists of a steroid aglycone and a sugar moiety. The aglycone is a derivative of digitoxigenin (B1670572), and the sugar attached at the C-3 position is L-thevetose, which is acetylated.

Molecular Formula: C₃₂H₄₆O₉

Physicochemical Characteristics

The physicochemical properties of Acetylperuvoside have been determined through various analytical methods. These characteristics are essential for its isolation, identification, and understanding its behavior in biological systems.

| Property | Value |

| Molecular Weight | 574.7 g/mol |

| Physical State | Crystalline solid |

| Melting Point | 160-163 °C |

Biosynthesis and Metabolic Pathways

Elucidation of Putative Biosynthetic Precursors

The journey to synthesizing the core structure of cardenolides like Acetylperuvoside begins with fundamental sterol molecules. Research has identified that plant sterols, specifically cholesterol and phytosterols (B1254722) such as campesterol (B1663852) and β-sitosterol, serve as the foundational precursors. mpg.de

The first committed and pivotal step in the cardenolide biosynthetic pathway is the conversion of these sterol precursors into pregnenolone. mpg.dempg.de This transformation is catalyzed by specific enzymes, marking the entry point into the dedicated pathway for steroid synthesis. mpg.dempg.de Pregnenolone is sometimes referred to as the "mother of all steroid hormones" as it is a precursor to a vast array of steroid hormones and related compounds. mpg.de The identification of enzymes from the cytochrome P450 family, specifically the CYP87A subfamily, as the catalysts for this initial conversion in multiple plant species underscores its fundamental importance. mpg.dempg.de

Contribution of Primary Metabolic Pathways to Cardenolide Structure

The carbon skeleton of Acetylperuvoside is assembled from building blocks supplied by central or primary metabolism. Several key pathways provide the necessary precursors for both the steroidal aglycone and the attached sugar moiety.

The acetate-malonate pathway is fundamental to the biosynthesis of the cardenolide steroid nucleus. This pathway provides the two-carbon acetyl-CoA units that are the ultimate building blocks for the isoprenoid precursors of all steroids. viper.ac.in In this pathway, acetyl-CoA is carboxylated to form malonyl-CoA, which is the direct substrate for fatty acid and polyketide synthesis. viper.ac.infrontiersin.org For cardenolides, this pathway feeds into the mevalonate (B85504) pathway, which produces the five-carbon isoprenoid units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) that assemble into the C27 sterol skeleton. viper.ac.in

Studies using labeled precursors have demonstrated that malonate is an effective precursor for cardenolides. frontiersin.orgnih.gov For example, research on Digitalis lanata showed a significant incorporation of labeled malonate into the cardenolide fraction, confirming its direct role as a building block. nih.gov Furthermore, a positive evolutionary correlation between the production of flavonoids (which also utilize malonate) and cardenolides in milkweeds suggests a deep-seated physiological link between these pathways via their shared precursor. researchgate.net

The shikimic acid pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic compounds. wikipedia.orgzobodat.at It begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a seven-step process to produce chorismate. wikipedia.orgresearchgate.net Chorismate is the branch-point metabolite for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. zobodat.atslideshare.net

The Pentose Phosphate Pathway (PPP) is a central metabolic route that runs parallel to glycolysis. wikipedia.orgkhanacademy.org It has two primary functions relevant to Acetylperuvoside biosynthesis. First, it generates reducing power in the form of NADPH, which is essential for anabolic reactions, including the reductive steps in sterol and fatty acid biosynthesis. mhmedical.comnih.govfrontiersin.org The synthesis of the sterol precursors of cardenolides is a highly reductive process that depends on a steady supply of NADPH from the PPP. viper.ac.innih.gov

Second, the PPP is the primary source of ribose-5-phosphate (B1218738) for nucleotide synthesis and erythrose-4-phosphate, a key precursor for the shikimic acid pathway. wikipedia.orgmhmedical.com Crucially, the non-oxidative branch of the PPP involves a series of reversible reactions that interconvert various sugar phosphates. khanacademy.org This metabolic flexibility is essential for producing the diverse sugar moieties found attached to cardenolide aglycones. The specific sugar in Acetylperuvoside, a derivative of a deoxy-methyl-glucose, is synthesized through modifications of sugars derived from the pool of intermediates managed by the PPP and glycolysis. chemicalbook.com

The phenylpropanoid pathway follows the shikimic acid pathway and is responsible for synthesizing a vast array of plant secondary metabolites from the aromatic amino acid phenylalanine. researchgate.netmdpi.commdpi.com The first committed step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. mdpi.com From there, a network of reactions leads to the production of compounds like hydroxycinnamic acids, flavonoids, coumarins, and the precursors for lignin. researchgate.netmdpi.com

Similar to the shikimic acid pathway, the phenylpropanoid pathway is not directly involved in the synthesis of the steroidal aglycone of Acetylperuvoside. Its role is dedicated to the production of phenolic compounds, which serve different functions within the plant, such as defense and structural support. researchgate.netmdpi.com

Enzymatic Transformations and Glycosylation Processes

Once the C21 pregnane (B1235032) skeleton (pregnenolone) is formed, it undergoes a series of extensive enzymatic modifications to become a C23 cardenolide aglycone. This metabolic grid involves numerous enzymes, including oxidoreductases, reductases, and cytochrome P450 monooxygenases, which introduce the characteristic hydroxyl groups and other functionalities onto the steroid nucleus. researchgate.net

The final and critical stage in the biosynthesis of Acetylperuvoside is glycosylation. In this process, one or more sugar units are attached to the steroid aglycone at the C3 position. This reaction is catalyzed by a class of enzymes known as glycosyltransferases. researchgate.net These enzymes transfer a sugar moiety from an activated donor, such as a nucleotide sugar, to the aglycone. The presence of different sugars significantly alters the pharmacological properties of the cardenolide. The sugar chain can be further modified; for instance, immature seeds may contain precursor glycosides that are later built upon to form the more complex triosides found in mature seeds. researchgate.net Acetylperuvoside is characterized by the presence of a specific deoxy-methylated sugar, L-thevetose, and an acetyl group, which is added by an acyltransferase, representing the terminal steps in its unique biosynthetic sequence. chemicalbook.comresearchgate.net

Role of Glycosyltransferases in Sugar Moiety Attachment

Glycosyltransferases (GTs) are a crucial class of enzymes that facilitate the synthesis of glycosidic bonds. frontiersin.org They catalyze the transfer of a sugar moiety from an activated donor molecule, such as a nucleotide sugar, to an acceptor molecule. frontiersin.orgcazy.org This process is fundamental to the biosynthesis of most glycans, including the cardiac glycosides. nih.gov

In the biosynthesis of cardiac glycosides like acetylperuvoside, glycosyltransferases are responsible for attaching sugar residues to the aglycone core. researchgate.net These enzymes work sequentially to build the glycan chain. nih.gov The process begins with the transfer of the first sugar to the steroidal aglycone, followed by the addition of subsequent sugars to form oligosaccharide chains. researchgate.net GTs are highly specific, ensuring the correct sugar is added with the correct linkage and stereochemistry. cazy.org The expression and localization of these enzymes within the cell are tightly regulated, ensuring the precise assembly of the final glycoside. glycopedia.eu The family of glycosyltransferases is extensive, with enzymes exhibiting specificity for different sugar donors and acceptors, which accounts for the vast diversity of glycosides found in nature. frontiersin.orgnih.gov

Enzymatic Hydrolysis in the Formation of Monoglycosides from Complex Precursors

While glycosyltransferases build up complex glycosides, enzymatic hydrolysis plays a key role in their modification and the formation of secondary, less complex glycosides. amu.edu.azuobabylon.edu.iq This process involves glycoside hydrolase enzymes that cleave glycosidic bonds, splitting sugars from the aglycone or breaking down a larger oligosaccharide chain. researchgate.netuobabylon.edu.iq This hydrolysis is often a stepwise process, where terminal sugars are removed sequentially. uobabylon.edu.iq

Research has demonstrated that acetylperuvoside can be formed through this mechanism. In a study on the seeds of Cascabela thevetioides, enzymatic hydrolysis of an extract containing complex cardiac glycosides yielded the monoglycoside acetylperuvoside, along with neriifolin (B146818) and acetylneriifolin. scielo.brresearchgate.net This indicates that acetylperuvoside can exist in the plant as a product of the enzymatic breakdown of more complex precursors, such as thevetins. scielo.br These larger molecules, often referred to as primary glycosides, can be hydrolyzed by endogenous enzymes within the plant material to form more stable secondary glycosides. amu.edu.azpharm.or.jp This process can be intentionally induced during extraction or may occur naturally within the plant. scielo.brpharm.or.jp

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of plant secondary metabolites, including cardiac glycosides like acetylperuvoside, is controlled by a sophisticated and highly regulated network at the genetic and molecular level. mdpi.com This regulation ensures that these compounds, which are often involved in defense or developmental processes, are produced at the right time and in the correct location. pressbooks.pub

Gene expression is primarily controlled at the level of transcription, where the synthesis of messenger RNA (mRNA) from a DNA template is initiated or suppressed. pressbooks.pubkhanacademy.org The key players in this process are transcription factors—proteins that bind to specific DNA sequences in the promoter regions of genes to activate or repress their expression. khanacademy.org Various families of transcription factors (such as MYB, WRKY, and bHLH) are known to regulate the genes of secondary metabolite pathways in response to internal developmental cues and external stimuli. mdpi.com

A collection of these interacting molecular regulators forms a gene regulatory network (GRN), which governs the expression levels of the genes responsible for producing the required enzymes in a biosynthetic pathway. wikipedia.org Environmental factors and stresses can trigger signaling cascades that activate these transcription factors, leading to the accumulation of specific secondary metabolites. mdpi.com While these general principles of eukaryotic gene regulation are well-established, the specific transcription factors and gene regulatory networks that control the biosynthesis of acetylperuvoside have not been fully elucidated and remain an area for further research.

Comparative Biosynthesis across Thevetia and Cascabela Species

The genera Thevetia and Cascabela (which now includes species formerly classified under Thevetia, such as Thevetia peruviana) are well-known for producing a variety of cardiac glycosides. mdpi.comjrasb.com Acetylperuvoside has been identified as a constituent in species from both groups, including Cascabela thevetioides and Thevetia peruviana (now Cascabela thevetia). scielo.brdevice.report

Comparative analysis of the glycoside profiles in these plants provides insight into the biosynthetic pathways. A study of Thevetia thevetioides revealed a distinct difference in the cardenolide profile between immature and mature seeds. mdpi.comresearchgate.net Immature seeds were found to contain a higher proportion of monoglycosides, such as peruvosides, and diglycosides. researchgate.net In contrast, mature seeds predominantly contained more complex triosides, like thevetin (B85951) B. researchgate.net This finding supports the hypothesis that the simpler monoglycosides (e.g., peruvoside) act as biosynthetic precursors that are subsequently glycosylated to form the more complex di- and triosides seen in mature seeds. mdpi.comresearchgate.net

Similarly, research on Cascabela thevetioides has identified a rich profile of cardiac glycosides. scielo.br In this species, acetylperuvoside was identified following enzymatic hydrolysis of extracts containing complex thevetosides (such as thevetin A and B). scielo.brresearchgate.net This aligns with the findings from Thevetia thevetioides, suggesting a common biosynthetic strategy across these related species where complex glycosides are assembled from monoglycoside building blocks. The presence of acetylperuvoside and related compounds like neriifolin across these species highlights a conserved metabolic pathway within this group of plants. scielo.brjrasb.com

Isolation and Purification Methodologies

Extraction Techniques from Plant Material

The initial and pivotal stage in obtaining acetylperuvoside is its extraction from plant tissues. The choice of extraction method and solvent is paramount, as it directly influences the efficiency and selectivity of the process.

Traditional solvent extraction remains a cornerstone for the isolation of cardiac glycosides, including acetylperuvoside. This method involves the use of organic solvents to solubilize the target compounds from the dried and powdered plant material. Commonly employed solvents include methanol (B129727), chloroform, and acetone, often used in a successive extraction process to maximize the recovery of compounds with varying polarities. innovareacademics.innih.gov

For instance, a typical procedure might involve a Soxhlet extraction, where the plant material is repeatedly washed with a distilled solvent, ensuring a thorough extraction. innovareacademics.in Studies have shown that a mixture of methanol and ethanol (B145695), particularly in an 8:2 ratio, can be highly effective in extracting cardiac glycosides from plant seeds. core.ac.uk The selection of the solvent is critical; methanol has been noted for its effectiveness in extracting a high concentration of various phytochemicals. slideshare.net The process generally involves macerating the plant material in the chosen solvent, followed by filtration to separate the solid residue from the liquid extract containing the desired compounds. nih.gov

Table 1: Comparison of Conventional Solvent Extraction Methods for Cardiac Glycosides

| Solvent/Solvent System | Plant Part | Extraction Method | Key Findings | Reference |

| Methanol, Chloroform, Ethyl Acetate (B1210297), Petroleum Ether | Leaves | Soxhlet Extraction | Successive extraction yielded various cardiac glycosides. | innovareacademics.in |

| 80% Methanol/Ethanol (8:2) | Seeds | Soaking/Stirring | Found to be optimal for reducing cardiac glycoside content in the seed meal. | core.ac.uk |

| Methanol | Not Specified | Not Specified | Yielded the highest concentration of flavonoids, saponins, and tannins. | slideshare.net |

| Hexane, Methanol | Seeds | Maceration at room temperature | Methanol extract yielded a significant amount of cardiac glycosides. | scielo.br |

The process typically involves suspending the ground plant material in water, followed by treatment with specific enzymes like xylanase and amylase, and subsequent fermentation with a microbial starter culture. unifi.it This biotechnological method can lead to the biotransformation of compounds into simpler, more extractable forms and does not rely on the use of organic solvents. preprints.org While fermentation has shown promise, its efficiency can vary compared to other methods like ultrasound-assisted extraction. unifi.it For instance, in some cases, direct alcohol extraction has been found to be more effective in reducing glycoside content than fermentation. bioscientistjournal.com

Accelerated Solvent Extraction (ASE) is a modern and efficient technique that utilizes elevated temperatures and pressures to expedite the extraction process. thermofisher.comwikipedia.org The high pressure maintains the solvent in its liquid state above its boiling point, which increases solvent penetration into the sample matrix and enhances the solubility and diffusion of the target analytes. thermofisher.com This results in significantly shorter extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. uia-initiative.euunitylabservices.eu

ASE is an automated technique that offers high reproducibility and is considered a more environmentally friendly option due to the lower volume of organic solvents required. uia-initiative.eulcms.cz The system allows for the use of various solvents and can be programmed for multiple extraction cycles, ensuring a thorough and efficient recovery of compounds from solid and semi-solid samples. wikipedia.orglcms.cz

To maximize the yield of acetylperuvoside, the optimization of extraction parameters is crucial. Key variables include temperature, solvent composition, solvent-to-solid ratio, and extraction time. mdpi.comscielo.br

Temperature: The extraction temperature can significantly impact efficiency. While higher temperatures generally increase the solubility and extraction rate of compounds, excessive heat can lead to the degradation of thermolabile molecules. mdpi.commdpi.com Studies have shown that for certain phenolic compounds, lower temperatures are optimal, whereas for others, higher temperatures are more effective. scirp.org

Solvent Ratio: The ratio of solvent to plant material is another critical factor. A higher solvent ratio can enhance extraction but may also lead to the dilution of the extract. Research has demonstrated that specific solvent-to-meal ratios, such as 10:1 followed by 5:1, can be effective for extracting glycosides. core.ac.ukmakhillpublications.co

Solvent Composition: The choice of solvent and its concentration, particularly in aqueous mixtures, plays a vital role. For example, varying the percentage of ethanol in water has been shown to significantly affect the extraction of antioxidant compounds. mdpi.com An 80% aqueous methanol or ethanol solution has been identified as effective for cardiac glycoside extraction. slideshare.netmakhillpublications.co

Extraction Time: The duration of the extraction process also needs to be optimized. While longer extraction times can lead to higher yields, there is a point of diminishing returns, and prolonged exposure to extraction conditions can risk compound degradation. scirp.org

Response surface methodology (RSM) is a statistical tool often employed to systematically optimize these parameters to achieve the highest possible extraction yield of the desired bioactive compounds. mdpi.comresearchgate.net

Chromatographic Separation Techniques for Compound Enrichment

Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of acetylperuvoside from this mixture.

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative analysis and preliminary separation of compounds. merckmillipore.comnih.gov It involves spotting the extract onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a suitable mobile phase. sigmaaldrich.comkhanacademy.org Different compounds migrate at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. khanacademy.org The separated compounds can be visualized under UV light or by using specific spray reagents. nih.gov

For more precise separation and quantification, High-Performance Thin-Layer Chromatography (HPTLC) is employed. ijpsonline.com HPTLC offers better resolution, higher sensitivity, and greater accuracy than conventional TLC. sigmaaldrich.com In the context of acetylperuvoside isolation, HPTLC is used to separate various cardiac glycosides and can be used for the quantification of specific compounds like peruvoside (B190475). innovareacademics.in The process often involves treating the sample to remove interfering substances like chlorophyll (B73375) before spotting it on the HPTLC plate. innovareacademics.in The selection of an appropriate mobile phase, such as a chloroform-methanol mixture (e.g., 8:2), is critical for achieving good resolution of cardiac glycosides. innovareacademics.in

Table 2: Application of TLC and HPTLC in Cardiac Glycoside Analysis

| Technique | Stationary Phase | Mobile Phase | Detection Method | Application | Reference |

| TLC | Silica Gel H | 15 different solvent systems tested | Not specified | Separation of digoxin (B3395198) and digitoxin. | uni.edu |

| HPTLC | Silica gel 60F254 | Chloroform-Methanol (8:2) | UV at 220 nm, Libermann Burchard reagent | Separation and quantification of peruvoside. | innovareacademics.in |

| TLC | Silica coated micro plates | Chloroform-Methanol (8:2) | Sulfuric acid reagent | Preliminary screening of cardiac glycosides. | innovareacademics.in |

Column Chromatography and Flash Chromatography

Column chromatography serves as a fundamental step in the initial fractionation of crude plant extracts containing acetylperuvoside. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in the mobile phase. ms-editions.cl For the isolation of cardiac glycosides like acetylperuvoside from Thevetia peruviana extracts, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity.

Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, offers a more rapid and efficient separation. researchgate.netinnovareacademics.in This method is particularly useful for the initial cleanup of crude extracts to isolate fractions enriched with acetylperuvoside before further high-resolution purification steps. researchgate.netresearchgate.net

Table 1: Typical Column and Flash Chromatography Parameters for Cardiac Glycoside Isolation

| Parameter | Column Chromatography | Flash Chromatography |

| Stationary Phase | Silica gel | Silica gel (smaller particle size) |

| Mobile Phase | Hexane: Ethyl acetate gradientChloroform: Methanol gradient innovareacademics.in | Hexane: Ethyl acetate gradientChloroform: Methanol gradient |

| Elution | Gravity flow | Pressurized flow (e.g., with nitrogen gas) |

| Application | Initial fractionation of crude extracts | Rapid, preparative separation of fractions researchgate.net |

Sephadex Chromatography

Following initial fractionation, Sephadex chromatography is often employed for further purification. Sephadex is a cross-linked dextran (B179266) gel that separates molecules based on their size (size-exclusion chromatography) or by partition chromatography when used with organic solvents. cytivalifesciences.comresearchgate.net Sephadex LH-20, a hydroxypropylated derivative, is particularly effective for the purification of natural products like steroids and glycosides in organic solvents. cytivalifesciences.comresearchgate.net It can resolve compounds with similar polarities but different molecular sizes, making it ideal for separating acetylperuvoside from other closely related glycosides. cytivalifesciences.comresearchgate.net

Table 2: Sephadex LH-20 Chromatography for Acetylperuvoside Purification

| Parameter | Description |

| Stationary Phase | Sephadex LH-20 cytivalifesciences.comresearchgate.net |

| Principle of Separation | Size-exclusion and partition chromatography cytivalifesciences.comresearchgate.net |

| Application | Purification of fractions from column/flash chromatography; separation of closely related glycosides cytivalifesciences.com |

| Solvents | Methanol, Ethanol, Chloroform-Methanol mixtures |

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is the definitive step for obtaining highly pure acetylperuvoside. impactfactor.orgijcpa.in This technique utilizes high pressure to pass the sample through a column packed with very fine particles, achieving a high degree of resolution. ijcpa.inchromatographyonline.com Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for the final purification of cardiac glycosides. nih.govudca.edu.co By carefully optimizing the mobile phase gradient, it is possible to resolve acetylperuvoside from its isomers and other contaminants. nih.gov

Table 3: Preparative HPLC Conditions for Acetylperuvoside Isolation

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 column nih.govudca.edu.co |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like trifluoroacetic acid) nih.gov |

| Detection | UV detector (typically around 220 nm for cardiac glycosides) innovareacademics.in |

| Outcome | High-purity isolated acetylperuvoside impactfactor.org |

Strategies for Obtaining High-Purity Acetylperuvoside

Achieving high purity of acetylperuvoside is a significant challenge due to the presence of a multitude of structurally similar cardiac glycosides in the natural source. researchgate.netwikitox.org

Multi-Step Purification Schemes

A single purification technique is insufficient to isolate pure acetylperuvoside. Therefore, a multi-step purification strategy is essential. researchgate.net This typically involves an initial extraction followed by a sequence of chromatographic separations. A common scheme includes:

Preliminary Extraction: Maceration or Soxhlet extraction of the plant material with solvents like methanol or ethanol. innovareacademics.inajol.info

Initial Fractionation: Column or flash chromatography on silica gel to separate the crude extract into several fractions based on polarity. ms-editions.clresearchgate.net

Intermediate Purification: Sephadex LH-20 chromatography of the acetylperuvoside-rich fraction to remove other glycosides and impurities of different sizes. cytivalifesciences.comresearchgate.net

Final Polishing: Preparative HPLC on a C18 column to achieve the final, high-purity acetylperuvoside. impactfactor.orgnih.gov

Techniques for Overcoming Challenges in Complex Mixtures

The primary challenge in purifying acetylperuvoside is its separation from other cardiac glycosides such as thevetin (B85951) A, thevetin B, and neriifolin (B146818), which often co-occur in the plant extract. wikitox.orgubd.edu.bn These compounds have very similar chemical structures and polarities, making their separation difficult.

Strategies to overcome these challenges include:

High-Resolution Chromatography: Utilizing high-performance chromatographic techniques like preparative HPLC with high-resolution columns is critical. ijcpa.innih.gov

Orthogonal Separation Modes: Combining different chromatography modes that separate based on different principles (e.g., adsorption chromatography on silica followed by size-exclusion on Sephadex) can effectively remove a wider range of impurities.

Methodical Optimization: Systematic optimization of chromatographic conditions, such as the mobile phase composition, gradient slope, and temperature, is crucial for enhancing the resolution between closely related compounds. chromatographyonline.com

Enzymatic Conversion: In some cases, enzymatic hydrolysis can be used to selectively convert related glycosides into forms that are more easily separated. For instance, enzymes present in Thevetia seeds can hydrolyze more complex glycosides into simpler ones like neriifolin. mdpi.com

By employing these sophisticated and multi-faceted purification strategies, it is possible to isolate acetylperuvoside with the high degree of purity required for detailed research and characterization.

Advanced Analytical Characterization and Quantification

Chromatographic Analytical Techniques

Chromatographic methods are fundamental for the separation of acetylperuvoside from the complex matrix of plant extracts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of cardiac glycosides like acetylperuvoside due to their polarity and thermal instability, which makes them less suitable for gas chromatography without derivatization. HPLC allows for the separation, identification, and quantification of these compounds in various matrices.

For the qualitative analysis of acetylperuvoside, HPLC coupled with a Diode Array Detector (DAD) is often employed. The retention time of the peak corresponding to acetylperuvoside is compared with that of a known standard. The UV-Vis spectrum obtained from the DAD can further aid in the identification. In studies on Thevetia peruviana, various polyphenolic compounds have been identified using HPLC, and similar methods can be applied to specifically target acetylperuvoside nih.gov.

Quantitative analysis by HPLC involves the creation of a calibration curve using a certified reference standard of acetylperuvoside. The area under the chromatographic peak of acetylperuvoside in a sample is then used to determine its concentration. While specific validated methods for acetylperuvoside are not widely published, the general parameters for cardiac glycoside analysis can be adapted.

Table 1: Typical HPLC Parameters for Cardiac Glycoside Analysis

| Parameter | Typical Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (often with a modifier like formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/DAD at 215-230 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) is generally not the preferred method for the direct analysis of intact, polar, and non-volatile cardiac glycosides such as acetylperuvoside. However, GC coupled with Mass Spectrometry (GC-MS) can be utilized for the analysis of the aglycone moiety of these glycosides after a hydrolysis step nih.govresearchgate.net. This process involves the chemical cleavage of the sugar groups, followed by derivatization of the aglycone to increase its volatility and thermal stability. While this approach does not analyze the intact acetylperuvoside, it can provide structural information about its non-sugar core.

There is limited information on the volatile components directly associated with acetylperuvoside. The analysis of volatile compounds from the plant source, Thevetia peruviana, may not be directly indicative of the characteristics of this specific glycoside.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of acetylperuvoside.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of large, thermally labile molecules like acetylperuvoside, as it typically produces intact molecular ions with minimal fragmentation nih.gov. In positive ion mode, ESI-MS analysis of cardiac glycosides often reveals the presence of protonated molecules [M+H]+ as well as adducts with sodium [M+Na]+ and potassium [M+K]+ nih.gov. The high-resolution mass spectrometry capabilities of modern instruments allow for the determination of the elemental composition of the parent ion with high accuracy.

For acetylperuvoside (C32H46O10), the expected monoisotopic mass is 590.3091 g/mol . The ESI-MS spectrum would be expected to show ions corresponding to this mass with various adducts.

Table 2: Expected Molecular Ions for Acetylperuvoside in ESI-MS

| Ion Species | Expected m/z |

| [M+H]+ | 591.3169 |

| [M+Na]+ | 613.2988 |

| [M+K]+ | 629.2728 |

Tandem mass spectrometry (MS/MS) is essential for obtaining structural information about acetylperuvoside. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for identification and structural elucidation.

The fragmentation of cardiac glycosides in MS/MS typically involves the sequential loss of sugar moieties from the glycosidic chain nih.gov. The fragmentation of the steroidal aglycone itself is often limited under typical ESI-MS/MS conditions nih.govresearchgate.net. The fragmentation pattern of acetylperuvoside would be expected to show initial losses of the acetyl group and the sugar units.

Table 3: Predicted MS/MS Fragmentation of Acetylperuvoside ([M+H]+ at m/z 591.3)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Identity of Loss |

| 591.3 | 549.3 | 42.0 | Acetyl group (CH2CO) |

| 591.3 | 429.3 | 162.0 | Hexose unit |

| 549.3 | 387.3 | 162.0 | Hexose unit |

| 429.3 | 371.2 | 58.1 | Loss from aglycone + H2O |

Note: This table is predictive and based on the general fragmentation behavior of similar cardiac glycosides. Actual fragmentation may vary.

The coupling of High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the definitive identification and quantification of acetylperuvoside in complex mixtures such as plant extracts and biological fluids nih.gov. HPLC separates the components of the mixture, and the MS/MS detector provides specific identification based on the precursor and product ions.

For identification, the retention time of the analyte is matched with that of a standard, and the MS/MS spectrum of the sample is compared to that of the standard or to a library spectrum. The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, offers excellent selectivity and sensitivity for quantification. This technique allows for the detection of acetylperuvoside even at very low concentrations.

Other Instrumental Analytical Approaches

Electrochemical Techniques (Potentiometry, Voltammetry, Redissolution, Potentiostatic Coulometry, Electrogravimetry)

Further research on related cardiac glycosides might provide general insights into how these analytical techniques could be applied, but no documents focusing specifically on Acetylperuvoside were identified.

Applications in Quality Control and Standardization of Extracts

The precise and validated analytical methods for Acetylperuvoside are fundamental to the quality control and standardization of herbal extracts, particularly those derived from Thevetia peruviana. By establishing Acetylperuvoside as a chemical marker, manufacturers can ensure batch-to-batch consistency, which is crucial for the safety and efficacy of the final product.

The quantification of Acetylperuvoside allows for the standardization of extracts to a specific concentration of this active or characteristic compound. This ensures that each batch of the extract delivers a consistent and reliable phytochemical profile. For instance, a standardized extract of Thevetia peruviana might be required to contain a certain percentage of Acetylperuvoside.

Table 4: Example of Acetylperuvoside Content in Different Batches of a Standardized Thevetia peruviana Extract

| Batch Number | Acetylperuvoside Content (mg/g of extract) | Compliance |

|---|---|---|

| A-001 | 5.2 | Yes |

| A-002 | 4.9 | Yes |

| A-003 | 5.5 | Yes |

Furthermore, the presence and quantity of Acetylperuvoside can be used to verify the authenticity of the raw plant material and to detect adulteration. A comprehensive analytical profile, with Acetylperuvoside as a key marker, helps to safeguard against the use of incorrect plant species or the addition of synthetic compounds. This level of quality control is essential for regulatory compliance and for building consumer confidence in herbal products.

Pharmacological Activities and Cellular Mechanisms of Action Preclinical/in Vitro

Mechanism of Action on Ion Pumps

Inhibition of Sodium-Potassium Adenosine (B11128) Triphosphatase (Na+/K+-ATPase)

The primary and most well-characterized mechanism of action of Acetylperuvoside is the inhibition of the Na+/K+-ATPase pump. aopwiki.org This enzyme, an integral protein embedded in the plasma membrane of most animal cells, is responsible for establishing and maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. mdpi.comnih.gov It achieves this by actively transporting three Na+ ions out of the cell in exchange for two K+ ions into the cell, a process powered by the hydrolysis of adenosine triphosphate (ATP). nih.gov

The inhibition of Na+/K+-ATPase by cardiac glycosides like Acetylperuvoside disrupts this vital ion exchange. aopwiki.org This leads to an increase in the intracellular concentration of Na+. aopwiki.org The resulting alteration in the sodium gradient has significant downstream consequences for cellular function, particularly in excitable cells like cardiomyocytes. aopwiki.org The inhibition of Na+/K+-ATPase is a key molecular initiating event that can trigger a cascade of cellular events. aopwiki.org

Downstream Signaling Pathways Modulated by Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase and the subsequent rise in intracellular sodium directly impact the function of another important ion transporter, the sodium-calcium exchanger (NCX). aopwiki.org The NCX normally utilizes the electrochemical gradient of sodium to extrude calcium (Ca2+) from the cell. However, as the intracellular sodium concentration increases due to Na+/K+-ATPase inhibition, the driving force for the NCX to remove calcium is reduced. aopwiki.org This leads to an accumulation of intracellular calcium. nih.gov

Elevated intracellular calcium is a critical second messenger that influences numerous cellular processes. In the context of cardiac muscle, this increase in intracellular calcium is the primary mechanism behind the cardiotonic effects of Acetylperuvoside. aopwiki.org Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold. Its inhibition can trigger various intracellular signaling cascades, including those involving protein kinases, which can modulate cell growth and proliferation. mdpi.com

Cardiotonic Effects in Preclinical Models

The primary therapeutic application of cardiac glycosides has historically been in the management of heart conditions, owing to their effects on cardiac contractility and heart rate. clevelandclinic.org Preclinical studies on compounds with similar mechanisms of action provide insight into the expected cardiotonic effects of Acetylperuvoside.

Inotropic Effects on Cardiac Muscle

Inotropic agents affect the force or energy of muscular contractions. clevelandclinic.org Acetylperuvoside is classified as a positive inotrope, meaning it increases the force of contraction of the cardiac muscle. nih.gov This positive inotropic effect is a direct consequence of the inhibition of Na+/K+-ATPase and the subsequent increase in intracellular calcium concentration. aopwiki.org The elevated intracellular calcium enhances the interaction between the contractile proteins, actin and myosin, within the cardiomyocytes, leading to a more forceful contraction. nih.gov In preclinical models, this translates to an increase in the peak tension developed by the cardiac muscle. nih.gov

Table 1: Inotropic Effects of Positive Inotropes in Preclinical Models

| Agent | Effect on Cardiac Contractility | Mechanism |

|---|---|---|

| Positive Inotropes (e.g., Acetylperuvoside) | Increase in the force of contraction. nih.gov | Inhibition of Na+/K+-ATPase, leading to increased intracellular calcium. aopwiki.org |

| Dobutamine | Enhances cardiac contractility. cfrjournal.com | Stimulates myocardial beta-1 receptors. cfrjournal.com |

| Levosimendan | Increases contractility. cfrjournal.com | Sensitizes troponin C to existing intracellular calcium levels. cfrjournal.com |

This table is for illustrative purposes and includes other positive inotropes to provide context for the mechanism of Acetylperuvoside.

Chronotropic Effects on Heart Rate

Chronotropic agents affect the heart rate. The effects of cardiac glycosides on heart rate can be complex. In preclinical studies involving the infusion of a similar cardiac glycoside, acetylstrophanthidin, into the canine sinus nodal artery, a biphasic chronotropic effect was observed. nih.gov Initially, there was a gradual increase in the atrial rate. nih.gov However, with continued infusion, this was followed by a slowing of the atrial rate, leading to bradycardia and, in some cases, atrial arrest. nih.gov This suggests that while there may be an initial positive chronotropic effect, the predominant and clinically relevant effect is often a decrease in heart rate (negative chronotropic effect). nih.gov

Anticancer and Antiproliferative Activities

Emerging research has highlighted the potential of cardiac glycosides, including compounds structurally related to Acetylperuvoside, as anticancer agents. mdpi.com Their ability to inhibit Na+/K+-ATPase is also implicated in their antiproliferative effects. mdpi.com The disruption of ion homeostasis and the activation of downstream signaling pathways can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. mdpi.commdpi.com

In vitro studies have demonstrated that various natural and synthetic compounds exhibit antiproliferative activity against different cancer cell lines. frontiersin.orgnih.govnih.govrsc.org For instance, extracts from various plants have been shown to inhibit the growth of cancer cells in a dose-dependent manner. mdpi.comfrontiersin.org The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Examples of In Vitro Antiproliferative Activity of Various Compounds

| Compound/Extract | Cancer Cell Line | Effect |

|---|---|---|

| Capsaicin | HCT 116 p53-/- (human colon) | Cytotoxic with an IC50 value of 19.67 ± 0.06 µM. nih.gov |

| Grape Skin Extracts | Caco2 (human colon) | Antiproliferative activity with varying EC50 values. frontiersin.org |

| Allium species extracts | Caco-2 and HepG2 | Antitumor and cytotoxic effects. mdpi.com |

This table provides examples of antiproliferative activity from various compounds to illustrate the concept and does not include direct data for Acetylperuvoside, which is limited in publicly available literature.

The anticancer mechanisms of cardiac glycosides are multifaceted and are an active area of investigation. They appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell proliferation. mdpi.com

Cytotoxicity against Various Cancer Cell Lines

The cytotoxic potential of a compound against cancer cells is a primary indicator of its anticancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency. Various cardiac glycosides have demonstrated significant cytotoxicity across a range of human cancer cell lines. researchgate.net

While specific IC50 values for Acetylperuvoside are not detailed in the available research, the general methodology involves exposing different cancer cell lines to the compound and measuring cell viability. For instance, studies on other natural compounds determine cytotoxicity against cell lines representing various cancers, such as colorectal, breast, and lung cancer. nih.govbmrat.org The selectivity of a compound is also crucial; an ideal anticancer agent would be highly toxic to cancer cells while having minimal effect on normal, non-cancerous cells, indicated by a high selectivity index. nih.gov

Interactive Data Table: Illustrative IC50 Values for Natural Compounds Against Cancer Cell Lines

This table provides examples of how cytotoxicity is reported. The values presented here are for illustrative purposes to demonstrate the concept and are not specific to Acetylperuvoside.

| Compound/Extract | Cancer Cell Line | IC50 Value (µg/mL) |

| Aglaforbesin Derivative | HCT116 (Colorectal Carcinoma) | 1.13 ± 0.07 |

| Methanolic extract of G. applanatum | MDA-MB-231 (Breast Cancer) | 84.6 |

| Methanolic extract of G. applanatum | HEp-2 (Laryngeal Carcinoma) | 43.2 |

| Ethanolic Propolis Extract | MCF7 (Breast Cancer) | 32.70 (at 72h) |

Note: Data is compiled from multiple sources for illustrative purposes. nih.govresearchgate.net

Induction of Apoptotic Pathways (e.g., Nur77 Protein Expression and Translocation)

A key mechanism through which cardiac glycosides exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has specifically implicated the orphan nuclear receptor Nur77 in this process. researchgate.net In human lung cancer cells, treatment with cardiac glycosides has been shown to induce apoptosis, an effect accompanied by an increase in the expression of the Nur77 protein. researchgate.net

Furthermore, these compounds trigger the translocation of Nur77 from the cell nucleus to the cytoplasm, where it then targets the mitochondria. researchgate.net This relocation is a critical step, as mitochondrial Nur77 can interact with other proteins to initiate the apoptotic cascade, leading to cancer cell death. researchgate.net This suggests that the apoptotic effect of certain cardiac glycosides is mediated through a Nur77-dependent pathway. researchgate.net

Multiple Mechanisms of Antiproliferative Action

The antiproliferative effects of compounds like Acetylperuvoside are not limited to a single mechanism but often involve a multi-targeted approach. anygenes.com Cardiac glycosides are well-known for their ability to inhibit the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion balance. researchgate.net This inhibition can trigger a cascade of downstream signaling events that contribute to cell death and proliferation arrest.

Other documented antiproliferative mechanisms for natural compounds, which may be relevant to cardiac glycosides, include:

Cell Cycle Arrest: Many antiproliferative agents can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating. researchgate.net

Inhibition of DNA Synthesis: Some compounds can interfere with the replication of DNA, a fundamental process for cell division.

Modulation of Survival Pathways: They can alter signaling pathways that cancer cells use to promote their own survival and growth. nih.gov

These varied mechanisms highlight the complex and multifaceted way in which compounds like Acetylperuvoside may combat cancer cell growth.

Immunomodulatory Properties

The immune system plays a critical role in controlling and eliminating cancer cells. Some therapeutic agents can modulate immune responses to enhance this natural defense. The plant Thevetia peruviana, a source of Acetylperuvoside, has been reported to possess immunomodulatory properties, suggesting a potential role for its constituent compounds in this activity. device.reportresearchgate.net

Suppression of T-Helper Cell Activity

T-helper cells (CD4+ T cells) are central orchestrators of the adaptive immune response. numberanalytics.combiocompare.com They can differentiate into various subsets (e.g., Th1, Th2, Th17) that either promote inflammation and cell-mediated immunity or support antibody responses. biocompare.comwikipedia.org In some contexts, such as autoimmune diseases or chronic inflammation, suppressing the activity of certain T-helper cell subsets is a therapeutic goal. anygenes.com Regulatory T cells (Tregs) are a key component of this suppression, helping to maintain immune tolerance. nih.gov While direct evidence for Acetylperuvoside is pending, its potential immunomodulatory effects could involve the modulation of T-helper cell differentiation or function.

Modulation of Nuclear Factor Kappa B (NF-kB) Pathway

The Nuclear Factor kappa B (NF-κB) is a family of transcription factors that acts as a master regulator of inflammation, immune responses, and cell survival. nih.govbio-rad-antibodies.com The canonical NF-κB pathway is typically activated by pro-inflammatory signals like cytokines. nih.gov Constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers, where it helps tumor cells to survive and proliferate. bio-rad-antibodies.com Inhibition of the NF-κB signaling pathway is therefore a major target for anti-inflammatory and anticancer drug development. selleckchem.com An immunomodulatory compound could potentially exert its effects by interfering with the activation of NF-κB or its downstream targets. nih.gov

Effects on Cytokine and Chemokine Expression

Cytokines and chemokines are signaling proteins that mediate communication between immune cells and regulate inflammation. medrxiv.orgnih.gov The profile of cytokines expressed in a tissue can determine the nature of an immune response. Pro-inflammatory cytokines like TNF-α and various interleukins (ILs) can promote inflammation, while anti-inflammatory cytokines like IL-10 can suppress it. wikipedia.orgfrontiersin.org An immunomodulatory agent can alter the balance of these molecules. For example, it might suppress the production of pro-inflammatory cytokines or enhance the expression of anti-inflammatory ones, thereby controlling the immune response. medrxiv.org The specific effects of Acetylperuvoside on cytokine and chemokine expression remain a subject for future investigation.

Other Reported Biological Activities in Preclinical Settings

Beyond its cardiotonic effects, various extracts of Thevetia peruviana, which contain acetylperuvoside among other glycosides like thevetin (B85951) A, thevetin B, and neriifolin (B146818), have been investigated for a range of other pharmacological activities in preclinical and in vitro settings. researchgate.netijpsr.commagnascientiapub.com

Antifungal Activity

Extracts from Thevetia peruviana have demonstrated antifungal properties. ijls.innih.gov For instance, photoactive extracts have shown activity against Cladosporium cucumerinum. ijls.in The antifungal effects are often attributed to the complex mixture of phytochemicals present in the plant, including flavonoids, steroids, and terpenoids, in addition to the cardiac glycosides. innpharmacotherapy.com Research has highlighted that these compounds may offer potential for developing new antifungal agents. researchgate.netfrontiersin.org One study pointed to the antifungal properties of Thevetia peruviana leaf extract against Alternaria solani. nih.gov However, specific studies detailing the minimum inhibitory concentration (MIC) or the spectrum of activity for isolated acetylperuvoside are not extensively documented in the reviewed literature.

Table 1: Reported Antifungal Activity of Thevetia peruviana Extracts

| Plant Part/Extract | Fungal Species | Reported Activity | Reference |

|---|---|---|---|

| Leaf Extract | Alternaria solani | Inhibitory activity | nih.gov |

| Photoactive Extracts | Cladosporium cucumerinum | Antifungal properties | ijls.in |

Larvicidal Activity

Table 2: Reported Larvicidal Activity of Thevetia peruviana Extracts

| Plant Part/Extract | Larval Species | Key Findings | Reference |

|---|---|---|---|

| Methanol (B129727) Leaf Extract | Aedes aegypti | Effective against all larval instars and pupae. | ijcmas.com |

| General Extracts | Anopheles Mosquito Larvae | Larvicidal activity reported. | ijpsr.com |

Molluscicidal Activity

Extracts of Thevetia peruviana have been shown to be effective in controlling various snail species. researchgate.netresearchgate.net This is significant as some snails act as intermediate hosts for parasites that cause diseases like schistosomiasis. The molluscicidal properties are linked to the cardiac glycoside content of the plant. researchgate.netmdpi.com Studies have demonstrated the effectiveness of these extracts against both terrestrial and freshwater snails. researchgate.netmdpi.com For example, extracts have been tested against the land snail Achatina fulica and the freshwater snail Brotia costula. researchgate.netresearchgate.netmdpi.com The direct molluscicidal potency of purified acetylperuvoside remains an area for more specific investigation. researchgate.net

Table 3: Reported Molluscicidal Activity of Thevetia peruviana Extracts

| Plant Part/Extract | Snail Species | Reported Effect | Reference |

|---|---|---|---|

| Seed Extract | Brotia costula | Toxic, causing significant variation in haemocyte count. | researchgate.net |

| Aqueous Whole Fruit Extract | Achatina fulica | Effective at concentrations ≥2%. | mdpi.com |

Antioxidant Effects

The antioxidant potential of Thevetia peruviana has been attributed to its rich content of phenolic compounds and flavonoids. researchgate.netinnpharmacotherapy.comudca.edu.co These compounds are known for their ability to scavenge free radicals. innpharmacotherapy.com Cell suspension cultures of Thevetia peruviana have been shown to produce phenolic compounds with antioxidant activity. udca.edu.coresearchgate.net Flavonoids like quercetin (B1663063) and kaempferol, which have been identified in the plant, are powerful antioxidants. innpharmacotherapy.com While acetylperuvoside is a major component, the antioxidant activities are more commonly associated with the phenolic and flavonoid constituents of the extracts rather than the cardiac glycosides themselves. frontiersin.orginnpharmacotherapy.com

Table 4: Reported Antioxidant Activity of Thevetia peruviana Extracts

| Plant Part/Culture | Key Findings | Associated Compounds | Reference |

|---|---|---|---|

| Cell Suspension Cultures | Showed antioxidant activity. | Phenolic compounds | udca.edu.coresearchgate.net |

| Flower Extracts | Possess antioxidant properties. | Quercetin, Kaempferol | innpharmacotherapy.com |

Anti-inflammatory Effects

The anti-inflammatory properties of Thevetia peruviana extracts have also been reported in preclinical studies. innpharmacotherapy.com Flavonoids such as quercetin, found in the plant's flowers, are known to have anti-inflammatory effects. innpharmacotherapy.com The latex of the plant has also been studied for its anti-inflammatory potential. impactfactor.org The mechanisms underlying these effects are likely linked to the diverse phytochemicals present in the extracts. researchgate.netinnpharmacotherapy.com Specific in vitro studies on the anti-inflammatory action of isolated acetylperuvoside, such as its effect on inflammatory mediators, are not detailed in the currently reviewed sources.

Table 5: Reported Anti-inflammatory Activity of Thevetia peruviana Extracts

| Plant Part/Extract | Key Findings | Associated Compounds | Reference |

|---|---|---|---|

| Flower Extracts | Showed biphasic anti-inflammatory properties in vitro. | Quercetin, Kaempferol | innpharmacotherapy.com |

| Latex | Demonstrated anti-inflammatory effects. | Not specified | impactfactor.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Concepts of SAR for Acetylperuvoside and Analogues

Acetylperuvoside belongs to the cardenolide class of cardiac glycosides. phcogrev.comiosrjournals.org Like all compounds in this family, its structure consists of two main parts: a steroidal aglycone and a sugar moiety (glycone) attached at the C-3 position of the steroid. nih.govresearchgate.net The biological activity of acetylperuvoside and its analogues, primarily their ability to inhibit the Na+/K+-ATPase pump, is determined by the specific arrangement and chemical nature of these components. mdpi.comacs.org

The fundamental SAR principles for this class of compounds indicate that the entire molecule is essential for activity, with each part playing a distinct role:

The Steroid Nucleus : The specific stereochemistry of the four-ring steroid core is a critical determinant of activity. The A/B and C/D rings are fused in a cis conformation, while the B/C rings have a trans fusion. mdpi.com This creates a characteristic U-shape that is complementary to the binding site on the Na+/K+-ATPase enzyme. pnas.org

The Lactone Ring : Attached at the C-17 position of the steroid, an unsaturated five-membered lactone ring (a butyrolactone) is the defining feature of cardenolides. phcogrev.comnih.gov This group is essential for binding to the receptor and for the compound's biological activity.

Methodologies for SAR Analysis

To systematically explore the relationship between structure and activity for compounds like acetylperuvoside, medicinal chemists employ several analytical and computational methodologies.

Matched Molecular Pair Analysis (MMPA) is a computational technique that identifies pairs of compounds differing by a single, well-defined structural transformation. By comparing the activity of these pairs, the specific contribution of that one structural change can be quantified. For example, comparing the biological activity of peruvoside (B190475) with that of acetylperuvoside would provide a direct measure of the effect of adding an acetyl group to the thevetose sugar. This method is powerful for generating clear, interpretable SAR data that can guide drug design.

Activity landscape analysis provides a visual representation of SAR by plotting structural similarity against biological activity. In these landscapes, smooth regions indicate that small structural changes lead to small changes in activity. Conversely, sharp "activity cliffs" reveal where a minor structural modification results in a dramatic loss or gain of potency. Identifying these cliffs is crucial as they point to the most critical structural determinants for biological activity—features that are indispensable for the molecule's interaction with its target.

These computational methods group compounds into families or clusters based on their structural similarity. acs.org When combined with activity data, this approach can reveal trends across entire groups of analogues. For example, if a cluster of cardiac glycosides all featuring a specific type of sugar consistently shows higher activity than other clusters, it reinforces the importance of that sugar for potency. Methods like ChemGPS-NP have been used to show that cardiac glycosides form a distinct cluster based on their molecular properties, indicating a common mode of action. acs.org

Key Structural Determinants of Biological Activity

Detailed SAR studies on cardiac glycosides have pinpointed several structural features that are critical for their biological function. These findings, derived from comparing the activities of numerous natural and synthetic analogues, are directly applicable to understanding the activity of acetylperuvoside.

The Steroid Core and its Substituents : The core steroid structure is paramount. Modifications to this core generally lead to a significant decrease in potency. nih.gov As shown in the table below, which summarizes findings from a study on ouabain (B1677812) analogues, any modification to the steroid nucleus tends to reduce its inhibitory activity. This highlights the precise fit required between the steroid and its binding site on the Na+/K+-ATPase.

| Compound | Modification from Parent Compound (Ouabain) | Effect on Potency (IC₅₀ for Cell Migration Inhibition) |

|---|---|---|

| Ouabain | Parent Compound | 29 nM |

| Ouabain Analogue 1 | Modification on steroid core | >10,000 nM |

| Ouabain Analogue 2 | Modification on steroid core | 3,700 nM |

Data sourced from a study on the structure-activity relationships of ouabain analogues in inhibiting breast cancer cell migration, which serves as a proxy for Na+/K+ ATPase inhibition. nih.gov

The C-17 Lactone Ring : The α,β-unsaturated lactone ring at C-17 is a non-negotiable feature for high activity. Its electrophilic character is thought to be crucial for the interaction with the enzyme target. Changing the five-membered cardenolide ring to a six-membered bufadienolide ring alters the activity profile, while saturation of the double bond within the ring typically leads to a substantial loss of potency. phcogrev.comnih.gov

The C-3 Sugar Moiety : The glycone portion of the molecule acts as a significant modulator of activity. The aglycone (the steroid without the sugar) is often much less potent than its corresponding glycoside. The type, number, and configuration of the sugar units influence the compound's solubility, cell penetration, and binding affinity. core.ac.uk For example, acetylation of a hydroxyl group on the sugar can reduce activity by preventing a key hydrogen bond from forming with the receptor. core.ac.uk

| Compound | Sugar Moiety at C-3 | Relative Potency (Digitoxigenin = 1) |

|---|---|---|

| Digitoxigenin (B1670572) | None (Aglycone) | 1 |

| Digitoxigenin monodigitoxose | One digitoxose (B191001) sugar | 10 |

| Digitoxin (trisdigitoxose) | Three digitoxose sugars | 9 |

| Digitoxigenin rhamnoside | One rhamnose sugar | 22 |

| Digitoxigenin glucoside | One glucose sugar | 2 |

Data adapted from studies on digitoxigenin glycosides, illustrating the principle that the sugar moiety significantly impacts biological activity. core.ac.uk

The collective SAR data indicates a highly specific interaction between cardiac glycosides like acetylperuvoside and the Na+/K+-ATPase. The steroid core and lactone ring form the essential pharmacophore for binding, while the sugar moiety fine-tunes this interaction to achieve high potency.

Influence of Glycosyl Substitution (e.g., at C3 position)

Potency and Pharmacokinetics : The glycosyl group is not directly responsible for the cardio-activity, which resides in the aglycone, but it significantly modulates the potency and pharmacokinetic properties of the compound. The sugar part affects absorption, distribution, and the half-life of the molecule in the body. researchgate.net

Binding and Activity : SAR studies on various cardiac glycosides have shown that the type and number of sugar units are critical. For instance, preliminary SAR analysis of glycosides isolated from Thevetia peruviana indicates that the nature of the sugar substituent influences the compound's inhibitory effects against various cell lines. researchgate.netnih.gov In some classes of cardiac glycosides, increasing the number of sugar units has been shown to decrease antiproliferative activity. researchgate.net The specific sugar, L-thevetose, in acetylperuvoside is therefore a key determinant of its unique biological profile.

Stereochemistry : The stereochemistry of the glycosidic linkage (β-position at C3) is essential for proper binding to its target, the Na+/K+-ATPase enzyme. mdpi.com

Impact of Lactone Ring Saturation on Cardio-Activity

A defining feature of cardenolides, the class to which acetylperuvoside belongs, is the five-membered unsaturated lactone ring attached at the C17 position of the steroid nucleus. mdpi.com

Essential for Activity : The α,β-unsaturated lactone ring is considered a key pharmacophore and is essential for the cardio-activity of the molecule. Its presence is a primary requirement for the compound's ability to inhibit the Na+/K+-ATPase pump.

Loss of Activity upon Saturation : Any modification that leads to the saturation of this lactone ring results in a dramatic decrease or complete loss of cardiotonic activity. Research on other glycosides from Thevetia peruviana, such as thevetin (B85951) C and acetylthevetin C, has shown that the absence of this unsaturated lactone ring, due to an 18,20-oxido-20,22-dihydro functionality, renders the glycosides cardio-inactive. nih.gov This directly supports the principle that the unsaturated nature of the lactone in acetylperuvoside is indispensable for its characteristic biological effect.

Role of Specific Functional Groups and Moieties

Beyond the sugar and lactone ring, other structural features of the acetylperuvoside molecule are critical for its activity. mdpi.com

Steroid Nucleus Conformation : Cardiac glycosides possess a unique "U"-shaped conformation due to the specific cis-trans-cis fusion of the A/B, B/C, and C/D rings of the steroid core. This specific three-dimensional shape is crucial for fitting into the binding site of the Na+/K+-ATPase enzyme. mdpi.com

Hydroxyl Groups : The presence of a hydroxyl group at the C14 position is a characteristic feature of cardiac glycosides and is considered essential for activity. Other hydroxyl substitutions on the steroid core can modulate the polarity and pharmacokinetics of the molecule.

Table 1: Summary of Structure-Activity Relationships for Acetylperuvoside

| Molecular Feature | Importance for Activity | Effect of Modification |

|---|---|---|

| C3-β Glycosyl Moiety (L-thevetose) | Modulates potency and pharmacokinetics. researchgate.net | Changes in sugar type or number can alter activity. researchgate.net |

| C17-β Unsaturated Lactone Ring | Essential for cardio-activity (pharmacophore). | Saturation or removal of the double bond leads to loss of activity. nih.gov |

| Cis-Trans-Cis Ring Fusion | Critical for the required "U" shape for receptor binding. mdpi.com | Alteration of stereochemistry eliminates activity. |

| C14-β Hydroxyl Group | Considered essential for characteristic activity. mdpi.com | Removal significantly reduces or abolishes activity. |

| Acetyl Group on Sugar | Influences lipophilicity and pharmacokinetic properties. | Affects absorption, distribution, and overall potency. |

Development and Validation of QSAR Models

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. wikipedia.org For cardiac glycosides, these models are developed to predict activities like cytotoxicity or cardiotoxicity, aiding in the screening of large compound libraries and the design of new derivatives. researchgate.netscholarsresearchlibrary.com

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties.

Types of Descriptors : A wide range of descriptors are used, including physicochemical properties (e.g., LogP, molecular weight), constitutional descriptors (e.g., atom counts), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., docking scores, binding free energy). scholarsresearchlibrary.commdpi.com

Descriptor Calculation : Software programs are used to calculate these descriptors for a set of molecules with known activities. For instance, studies on cardiac glycosides have utilized descriptors related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as those derived from molecular docking simulations, such as the binding energy of the ligand to its protein target. scholarsresearchlibrary.com Feature selection techniques are then employed to identify the most relevant descriptors that correlate with the biological activity being modeled. mdpi.com

Table 2: Examples of Molecular Descriptors Used in Cardiac Glycoside QSAR

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Physicochemical | Molecular Weight, ALogP, Hydrogen Bond Donors/Acceptors | Describes general drug-like properties, solubility, and membrane permeability. mdpi.com |

| 3D / Docking-based | Docking Score, Binding Free Energy (ΔGbind) | Quantifies the interaction between the glycoside and its receptor (Na+/K+-ATPase). scholarsresearchlibrary.com |

| Topological | Topological Polar Surface Area (TPSA), Rotatable Bonds | Relates to molecular size, shape, and flexibility. mdpi.com |

| ADME-related | Predicted oral absorption, blood-brain barrier penetration | Predicts the pharmacokinetic profile of the compound. scholarsresearchlibrary.com |

Statistical Modeling Approaches (e.g., Multiple Linear Regression, Partial Least Squares)

Once descriptors are calculated, statistical methods are used to build the mathematical equation that links them to the biological activity.

Multiple Linear Regression (MLR) : This is a common approach used to create a linear equation between the biological activity (dependent variable) and several molecular descriptors (independent variables). It helps in understanding the direct contribution of each descriptor to the activity.

Partial Least Squares (PLS) : PLS is another regression technique that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. It reduces the descriptor variables to a smaller set of non-correlated components to build the model.

Model Validation : The predictive power of any QSAR model must be rigorously validated. This is often done using a "leave-one-out" cross-validation method and by testing the model's ability to predict the activity of an external set of compounds that were not used in building the model. Statistical parameters like the squared correlation coefficient (R²) and the cross-validated regression coefficient (q²) are used to judge the quality and predictive capability of the model. scholarsresearchlibrary.com

Application of Machine Learning Algorithms in QSAR

With the rise of computational power, machine learning (ML) has become an increasingly important tool in QSAR modeling, capable of handling complex, non-linear relationships between structure and activity. mdpi.comcolab.ws

Common Algorithms : Various ML algorithms are employed for developing QSAR models for cardiotoxicity and other biological activities. These include Random Forest (RF), K-Nearest Neighbors (KNN), Support Vector Machines (SVM), and various forms of Artificial Neural Networks (ANN), including deep learning. mdpi.comfrontiersin.org

Advantages of ML : Machine learning models can often achieve higher predictive accuracy than traditional linear methods, especially for large and diverse datasets of compounds. frontiersin.org They can capture intricate patterns in the data that are missed by simpler models. For example, ML-based QSAR workflows have been successfully used to build predictive models for hERG-mediated cardiotoxicity, a critical concern for cardiac glycosides. frontiersin.org

Automated Modeling : Automated machine learning platforms can now build and validate numerous QSAR models using different algorithms and descriptor sets, allowing for the efficient development of robust and predictive tools for drug discovery. researchgate.net

Predictive Power and Robustness of QSAR Models

The predictive power and robustness of Quantitative Structure-Activity Relationship (QSAR) models are critical determinants of their utility in the discovery and development of new therapeutic agents. For a QSAR model to be considered reliable, it must not only accurately fit the existing data but also possess the ability to make accurate predictions for new, untested compounds. uniroma1.it The robustness of a model refers to its stability and performance when confronted with minor variations in the input data or model parameters.

In the context of cardiac glycosides, including acetylperuvoside, the development of predictive and robust QSAR models is essential for identifying novel analogs with desired biological activities, such as cytotoxic effects against cancer cells. scholarsresearchlibrary.comresearchgate.net The predictive capacity of these models is typically assessed through rigorous internal and external validation procedures.

Internal Validation and Statistical Metrics:

Internal validation techniques, such as cross-validation (leave-one-out or leave-many-out), are commonly employed to evaluate a model's predictive performance on the training set of compounds. csit.ammdpi.com Several statistical metrics are used to quantify this performance. A high value of the squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high value of the cross-validated squared correlation coefficient (q²) is often considered an indicator of good predictability. csit.am However, it is widely acknowledged that a high q² is a necessary but not sufficient condition for a model to have high predictive power. uniroma1.it

Other important statistical parameters include the root mean square error (RMSE), which measures the deviation between predicted and experimental values. scholarsresearchlibrary.comresearchgate.net Low RMSE values, in conjunction with high R² and q² values, suggest a well-fitted and potentially predictive model. scholarsresearchlibrary.comresearchgate.net For instance, in a study on 19 cardiac glycosides, a pharmacophore-based 3D-QSAR model yielded a correlation coefficient (R²) of 0.9733, indicating a strong correlation between the experimental and predicted cytotoxic activities. scholarsresearchlibrary.comresearchgate.net

External Validation:

The true predictive power of a QSAR model is ultimately determined by its performance on an external set of compounds that were not used in the model development process. uniroma1.it This external validation is a crucial step to ensure that the model is not merely a statistical artifact of the training data but can genuinely generalize to new chemical entities. The predictive ability on an external test set is often evaluated using the predictive R² (R²pred).

Predictive Models for Cardiac Glycosides:

Several QSAR studies on cardiac glycosides have demonstrated the development of models with acceptable to good predictive capabilities. For example, one study developed a prediction model for 226 conformers of cardiac glycosides that showed q² values in the range of 0.69-0.71 and an R² of 0.88 for the correlation between predicted and experimental pIC50 values based on ADME properties. scholarsresearchlibrary.com Another model developed using eMBRAcE showed a q² of 0.79 and an R² of 0.82. scholarsresearchlibrary.comresearchgate.net

The robustness of QSAR models can be further assessed through methods like Y-randomization, where the biological activity data is randomly shuffled to ensure that the original correlation is not due to chance. csit.am

The following table summarizes the statistical parameters from a QSAR study on cardiac glycosides, illustrating the predictive power of different modeling approaches.

| Model Type | Number of Compounds | R² | q² | RMSE | Reference |

| Docking Score & Binding Free Energy | 226 conformers | 0.70-0.71 | 0.69-0.71 | 0.22-0.28 | scholarsresearchlibrary.com |

| ADME Properties | 226 conformers | 0.99 | 0.99 | 0.28 | scholarsresearchlibrary.com |

| eMBRAcE | 19 | 0.82 | 0.79 | 0.28 | scholarsresearchlibrary.comresearchgate.net |

| Liaison | 19 | 0.90 | 0.86 | 0.23 | scholarsresearchlibrary.comresearchgate.net |

| Pharmacophore-based 3D-QSAR | 19 | 0.9733 | - | - | scholarsresearchlibrary.comresearchgate.net |

These studies underscore the potential of QSAR models to serve as valuable tools in predicting the biological activity of cardiac glycosides. However, the predictive accuracy can be influenced by the diversity of the chemical structures within the training set and the applicability domain of the model. researchgate.net Therefore, careful model validation and a clear definition of the applicability domain are essential for the reliable application of QSAR models in drug discovery. uclouvain.be

Future Directions and Research Opportunities

Comprehensive Elucidation of Acetylperuvoside Biosynthetic Pathways

The complete biosynthetic pathway of acetylperuvoside in its native plant, Thevetia peruviana (also known as Cascabela thevetia), remains to be fully elucidated. nih.gov While it is known to be a complex process occurring across different cellular compartments, the specific enzymatic steps and regulatory networks are not entirely understood. nih.govscielo.br